molecular formula C7H9BO3S B8099852 (5-Propionylthiophen-2-yl)boronic acid

(5-Propionylthiophen-2-yl)boronic acid

Cat. No.: B8099852
M. Wt: 184.03 g/mol
InChI Key: YZDRFHHQCJVTSC-UHFFFAOYSA-N
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Description

(5-Propionylthiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a propionyl group at the 5-position and a boronic acid group at the 2-position

Chemical Reactions Analysis

Types of Reactions

(5-Propionylthiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Propionylthiophen-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond through reductive elimination .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions.

    Thiophen-2-ylboronic acid: Similar structure but lacks the propionyl group.

    (4-Propionylphenyl)boronic acid: Similar functional groups but different aromatic ring.

Uniqueness

(5-Propionylthiophen-2-yl)boronic acid is unique due to the presence of both a propionyl group and a boronic acid group on a thiophene ring.

Properties

IUPAC Name

(5-propanoylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3S/c1-2-5(9)6-3-4-7(12-6)8(10)11/h3-4,10-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDRFHHQCJVTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(=O)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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